N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a diethylamino group, a morpholinyl group, and a phthalazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 4-(morpholin-4-yl)-1,2-dihydrophthalazin-1-one in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new nucleophiles .
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: This compound shares the morpholinyl group and has similar chemical properties.
2-(Diethylamino)-N-(2-methylphenyl)acetamide: This compound has a similar diethylamino and methylphenyl structure.
Uniqueness
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-4-28(5-2)19-10-11-22(18(3)16-19)26-23(31)17-30-25(32)21-9-7-6-8-20(21)24(27-30)29-12-14-33-15-13-29/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDQAUWBWUTZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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